molecular formula C13H10O4S B13942236 4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid CAS No. 597565-47-4

4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid

Cat. No.: B13942236
CAS No.: 597565-47-4
M. Wt: 262.28 g/mol
InChI Key: ODQWZDREHJQCFJ-UHFFFAOYSA-N
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Description

4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of a benzoic acid moiety substituted with a thiophene ring that has a methoxycarbonyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.

    Coupling with Benzoic Acid: The final step involves coupling the thiophene derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methoxycarbonyl group or to reduce the carboxylic acid to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, deprotected thiophene derivatives.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid can be compared with other thiophene derivatives:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

CAS No.

597565-47-4

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

4-(3-methoxycarbonylthiophen-2-yl)benzoic acid

InChI

InChI=1S/C13H10O4S/c1-17-13(16)10-6-7-18-11(10)8-2-4-9(5-3-8)12(14)15/h2-7H,1H3,(H,14,15)

InChI Key

ODQWZDREHJQCFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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